molecular formula C15H23N3O5S2 B2796975 4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine CAS No. 708245-51-6

4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine

Cat. No.: B2796975
CAS No.: 708245-51-6
M. Wt: 389.49
InChI Key: ISAJIFHVISDPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine is an organic compound that features a morpholine ring substituted with a piperazine ring, which is further substituted with a toluene-4-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine typically involves the reaction of morpholine with piperazine, followed by the introduction of the toluene-4-sulfonyl group. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl group. The process can be summarized as follows:

    Reaction of Morpholine with Piperazine: This step involves the nucleophilic substitution reaction where morpholine reacts with piperazine to form the intermediate compound.

    Introduction of Toluene-4-sulfonyl Group: The intermediate compound is then reacted with toluene-4-sulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used.

    Substitution: Bases like pyridine or triethylamine are often used to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of dyes, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine and morpholine rings provide structural stability and enhance the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Toluenesulfonyl chloride: A precursor in the synthesis of 4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

    Morpholine derivatives: Compounds with similar morpholine rings but different substituents.

Uniqueness

This compound is unique due to the presence of both piperazine and morpholine rings, which provide a versatile scaffold for various chemical modifications. The toluene-4-sulfonyl group enhances the compound’s reactivity and potential for forming stable complexes with biological molecules.

This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S2/c1-14-2-4-15(5-3-14)24(19,20)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAJIFHVISDPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.